Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-
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Overview
Description
Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The addition of a trifluoromethyl group to the phenyl ring in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of piperidine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, trifluoromethyl alcohols, and various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the trifluoromethyl group.
Piperazine, 1-[3-(trifluoromethyl)phenyl]-: A similar compound with a piperazine ring instead of piperidine.
Trifluoromethylphenylpiperazine: Another related compound with similar functional groups.
Uniqueness
Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90754-68-0 |
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Molecular Formula |
C13H16F3N |
Molecular Weight |
243.27 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12-6-4-5-11(9-12)10-17-7-2-1-3-8-17/h4-6,9H,1-3,7-8,10H2 |
InChI Key |
ZSYUBOIZBFBECS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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